Intrinsic Cytotoxicity of DON-3-Glc vs. Free DON in Human Gastric Epithelial Cells
In a head-to-head comparative cytotoxicity study using human gastric epithelial (GES-1) cells, DON-3-Glc (D3G) exhibited no detectable toxicity at the concentrations tested, whereas free DON and its acetylated derivatives showed clear, concentration-dependent reductions in cell viability [1]. The study quantified this difference as a nearly 300-fold reduction in cytotoxic potency for D3G relative to DON, and further noted that 3-ADON was also less potent than DON, though to a lesser degree [1].
| Evidence Dimension | Cytotoxicity (IC50) on human gastric epithelial (GES-1) cells |
|---|---|
| Target Compound Data | DON-3-Glc (D3G): no toxicity (IC50 not reached within tested concentration range); approx. 300-fold lower potency |
| Comparator Or Baseline | Free DON: IC50 measurable (concentration-dependent cytotoxicity); 3-ADON: reduced potency vs. DON, but still cytotoxic |
| Quantified Difference | Approximately 300-fold lower cytotoxic potency for DON-3-Glc compared to free DON |
| Conditions | Human gastric epithelial GES-1 cell line; viability assay (cell viability reduction) |
Why This Matters
This quantitative difference confirms that DON-3-Glc is not simply a detoxified analog but a fundamentally distinct chemical entity requiring separate analytical and toxicological consideration, and using free DON as a surrogate would grossly overestimate its direct cellular hazard.
- [1] Yang, Y., et al. (2017). Individual and combined cytotoxic effects of co-occurring deoxynivalenol family mycotoxins on human gastric epithelial cells. Toxins, 9(3), 96. View Source
